

Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Cat. No.:	B8235999

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate**

Abstract

Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a pivotal lipid synthon, increasingly recognized for its role in the development of advanced drug delivery systems, particularly lipid nanoparticles (LNPs). As an ionizable amino lipid, its physicochemical properties are paramount to the successful formulation, stability, and efficacy of LNP-based therapeutics. This technical guide provides a comprehensive analysis of the solubility profile of this compound. We delve into its qualitative solubility in various organic solvents, the underlying chemical principles governing its behavior, and detailed, field-proven protocols for experimentally determining its solubility. This document is intended for researchers, chemists, and formulation scientists engaged in the development of lipid-based nanomedicines, offering both foundational knowledge and practical methodologies.

Introduction to Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate

Chemical Identity and Core Properties

Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a synthetic amino lipid characterized by a long C17 alkyl tail, an octanoate linker, and a secondary amine

functionalized with a hydroxyethyl group. These structural features impart an amphiphilic character that is crucial for its function in self-assembling lipid systems.

- IUPAC Name: heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate[1]
- CAS Number: 2089253-23-4[2]
- Molecular Formula: C₂₇H₅₅NO₃[2]
- Molecular Weight: 441.7 g/mol [1][2]
- Computed XLogP3: 9.1[1]

The high XLogP3 value indicates significant lipophilicity, a characteristic trait of lipids designed for integration into lipid bilayers.[1] However, the presence of the secondary amine and the terminal hydroxyl group introduces polarity, influencing its solubility in various solvents and its pH-responsive behavior, a key attribute for its use as an ionizable lipid in mRNA delivery systems.[2][3]

Significance in Lipid Nanoparticle (LNP) Drug Delivery

This molecule serves as a critical building block for creating more complex ionizable lipids used in LNPs.[2] Ionizable lipids are a cornerstone of modern LNP formulations for nucleic acid delivery.[3][4] At a low pH (during formulation), the amino group becomes protonated (cationic), facilitating the encapsulation of negatively charged payloads like mRNA or siRNA.[3] Upon entering the physiological environment (pH ~7.4), the lipid becomes neutral, reducing toxicity and promoting stability.[3]

The solubility of this lipid is not an academic detail; it is a critical process parameter. LNP manufacturing, particularly via microfluidic mixing, requires the lipids to be fully dissolved in an organic phase (typically ethanol) before being rapidly mixed with an aqueous phase containing the payload.[5] Poor solubility can lead to aggregation, inconsistent particle formation, and low encapsulation efficiency, compromising the entire therapeutic product.[6]

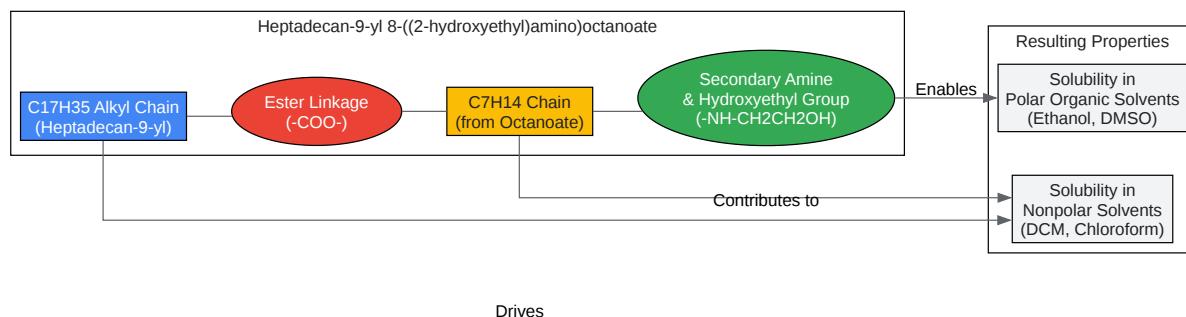
Solubility Profile

Qualitative Solubility Data

Based on available supplier data, **Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate** exhibits solubility in a range of common organic solvents. This data is summarized in the table below. The general principle that lipids are soluble in organic solvents but not water holds true for this compound.^{[7][8]}

Solvent	Type	Solubility	Source
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	[2]
Dichloromethane (DCM)	Nonpolar	Soluble	[2]
Dimethylformamide (DMF)	Polar Aprotic	Soluble	[2]
Ethanol	Polar Protic	Soluble	[2]
Chloroform	Nonpolar	Soluble	[2]
Isopropyl Alcohol	Polar Protic	Soluble	[2]
Diethyl Ether	Nonpolar	Soluble	[2]
Water	Polar Protic	Insoluble	[9]

Table 1: Summary of qualitative solubility for **Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate**.


Structural Rationale for Solubility

The observed solubility is a direct consequence of the molecule's structure.

- **High Lipophilicity:** The C17 alkyl chain and the C8 ester chain create a large, nonpolar backbone, driving solubility in nonpolar solvents like Dichloromethane, Chloroform, and Diethyl Ether.
- **Polar Interactions:** The secondary amine and the terminal hydroxyl group provide sites for hydrogen bonding. This allows the molecule to interact favorably with polar organic solvents

like Ethanol, Isopropyl Alcohol, DMSO, and DMF, which is essential for its application in LNP synthesis.

The diagram below illustrates the key functional domains of the molecule that dictate its solubility behavior.

[Click to download full resolution via product page](#)

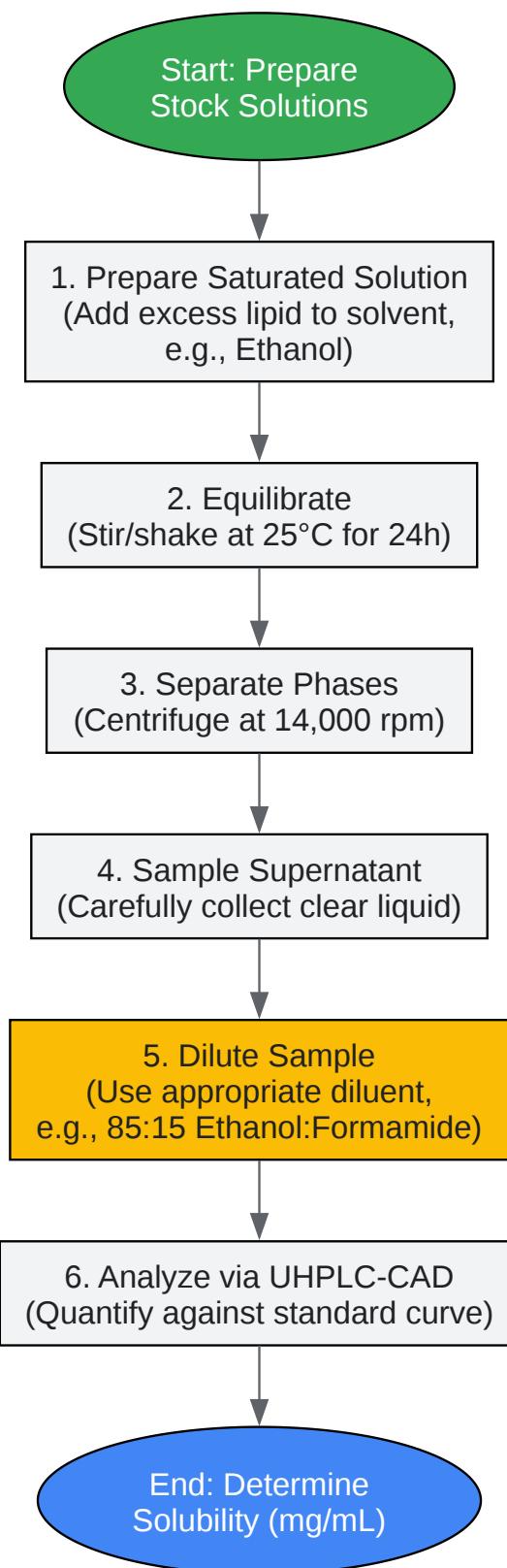
Figure 1: Structural domains influencing solubility.

Experimental Protocols for Solubility Determination

Trustworthy solubility data is derived from robust experimental methods. Below are two protocols, ranging from a rapid qualitative assessment to a quantitative analytical method.

Protocol 1: Rapid Visual Solubility Assessment

This method provides a quick, semi-quantitative assessment and is useful for initial solvent screening. The principle is based on visual inspection for phase separation or particulate matter.[\[9\]](#)[\[10\]](#)


Methodology:

- Preparation: Dispense 1 mL of each selected solvent (e.g., Ethanol, DCM, Water) into separate, clean, dry 2 mL glass vials.
- Analyte Addition: Add a small, pre-weighed amount of **Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate** (e.g., 10 mg) to each vial.
- Mixing: Cap the vials securely and vortex at room temperature for 2 minutes.
- Observation (Initial): Immediately after vortexing, visually inspect the solution against a dark background for any undissolved particles, cloudiness, or phase separation.
- Equilibration: Allow the vials to stand undisturbed at a controlled room temperature for 1 hour.
- Observation (Final): Re-examine the vials. A clear, single-phase solution indicates solubility at that concentration. The presence of a precipitate or separate layer indicates insolubility or partial solubility.

Protocol 2: Quantitative Solubility by UHPLC with Charged Aerosol Detection (CAD)

For drug development, a quantitative value (e.g., in mg/mL) is often required. This protocol determines the saturation solubility by analyzing a saturated solution. UHPLC-CAD is an excellent choice as it provides near-universal detection for non-volatile analytes like lipids without requiring a chromophore.[\[5\]](#)

Workflow Diagram:

[Click to download full resolution via product page](#)

Figure 2: Workflow for quantitative solubility determination.

Detailed Methodology:

- Standard Curve Preparation: Prepare a series of calibration standards of known concentrations by dissolving the lipid in a suitable diluent. An 85:15 ethanol:formamide mixture has proven effective for maintaining lipid solubility during analysis of LNP components.^[5]
- Saturated Solution Preparation: Add an excess amount of the lipid to a vial containing a known volume of the test solvent (e.g., ethanol). The amount should be sufficient to ensure undissolved solid/liquid remains.
- Equilibration: Seal the vial and place it on a shaker or stirrer in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 x g for 15 minutes) to pellet all undissolved material.
- Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with the analytical diluent to a concentration that falls within the range of the standard curve. This step is critical to prevent precipitation prior to injection.^[5]
- UHPLC-CAD Analysis:
 - Column: Use a suitable column for lipid analysis, such as a C18 or HILIC column.
 - Mobile Phase: A gradient of organic solvent (e.g., acetonitrile/methanol) and water with a modifier like formic acid or ammonium acetate is typical.
 - Injection and Detection: Inject the diluted sample and the calibration standards. Quantify the peak area from the CAD.
- Calculation: Use the standard curve to determine the concentration of the lipid in the diluted sample. Back-calculate to find the concentration in the original saturated supernatant, which represents the saturation solubility.

Practical Implications in LNP Formulation

- Solvent Selection: The high solubility in ethanol confirms its suitability as the primary solvent for the lipid phase in common LNP manufacturing processes.[2] This allows for the preparation of concentrated lipid stock solutions, which is crucial for efficient and scalable production.[11]
- Analytical Method Development: As demonstrated in the UHPLC protocol, the choice of diluent for sample preparation is as important as the mobile phase.[5] The tendency of lipids to precipitate when transferred from a pure organic environment necessitates a diluent that can maintain solubility even after dilution.
- Stability of Stock Solutions: While the lipid is soluble, the long-term stability of stock solutions should be empirically determined. Degradation can occur over time, affecting the quality and performance of the resulting LNPs. Store solutions at appropriate temperatures (e.g., -20°C) as recommended.[2]

Conclusion

Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a highly lipophilic molecule with functional groups that confer solubility in a wide range of nonpolar and polar organic solvents. Its excellent solubility in ethanol is a key enabler for its use in state-of-the-art lipid nanoparticle formulations. For drug development professionals, a thorough understanding and precise quantification of its solubility are essential for robust process development, analytical characterization, and the ultimate success of the therapeutic agent. The protocols and data presented in this guide provide a solid framework for achieving these goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate | C₂₇H₅₅NO₃ | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 3. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 4. susupport.com [susupport.com]
- 5. Determination of lipid content and stability in lipid nanoparticles using ultra high-performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ANALYSIS OF LIPIDS [people.umass.edu]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8235999#heptadecan-9-yl-8-2-hydroxyethyl-amino-octanoate-solubility-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com